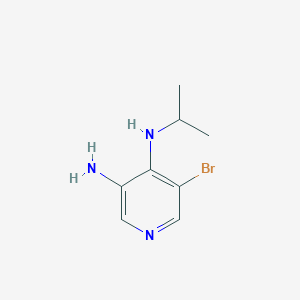

5-Bromo-N4-isopropylpyridine-3,4-diamine

Description

Significance of Pyridine (B92270) Diamine Derivatives in Contemporary Organic Synthesis and Heterocyclic Chemistry

Pyridine diamine derivatives are a cornerstone in modern organic and medicinal chemistry. nbinno.com As structural components, these compounds are prized for their role as versatile intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. nbinno.comresearchgate.net The pyridine ring is a key pharmacophore found in thousands of existing drugs, and its derivatives are integral to many natural products and vitamins. nih.gov

The presence of two amine groups on the pyridine ring offers multiple reactive sites for functionalization. This allows chemists to build elaborate molecular architectures through various chemical reactions, such as condensations, alkylations, and metal-catalyzed cross-coupling reactions. nbinno.com These reactions are crucial for creating libraries of compounds for drug discovery and for synthesizing specific target molecules with potential therapeutic activity against a range of diseases. nbinno.comnih.gov The utility of pyridine diamines as building blocks makes them indispensable for researchers aiming to develop novel drugs and functional materials. researchgate.net

Overview of Halogenated Pyridine Frameworks in Academic Research

Halogenated pyridines, or halopyridines, are fundamental building blocks in synthetic chemistry, primarily because the carbon-halogen bond provides a reactive handle for a multitude of chemical transformations. nih.gov These compounds are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. researchgate.netnih.gov The introduction of a halogen atom onto the pyridine ring enables a wide array of subsequent bond-forming reactions, which are essential for diversifying chemical structures in structure-activity relationship (SAR) studies during drug development. nih.gov

Research in this area has focused on developing selective and efficient methods for pyridine halogenation. researchgate.netnih.gov Traditional methods often require harsh conditions due to the electron-deficient nature of the pyridine ring, which makes it less reactive toward electrophilic aromatic substitution. nih.govnih.gov Consequently, significant academic effort has been directed toward creating milder and more regioselective halogenation processes, including metalation-halogenation sequences and novel reactions involving unique intermediates. nih.govresearchgate.net The ability to precisely install a halogen at a specific position on the pyridine scaffold is critical for the targeted synthesis of complex, high-value molecules. researchgate.net

Structural Classification and Naming Convention of 5-Bromo-N4-isopropylpyridine-3,4-diamine within the Pyridine Heterocyclic Family

This compound belongs to the family of heterocyclic compounds, specifically, it is a substituted derivative of pyridine. Pyridine (C₅H₅N) is an aromatic six-membered ring structurally related to benzene, with one CH group replaced by a nitrogen atom. wikipedia.orgchempanda.com

The nomenclature of this compound is determined by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The numbering of the pyridine ring begins at the nitrogen atom as position 1 and proceeds clockwise. wikipedia.orgchempanda.com

Breakdown of the IUPAC Name:

Pyridine: This is the parent heterocycle.

-3,4-diamine: This suffix indicates the presence of two amino (-NH₂) groups attached to the carbon atoms at positions 3 and 4 of the pyridine ring. acdlabs.com

5-Bromo-: This prefix indicates that a bromine atom is attached to the carbon at position 5.

N4-isopropyl-: This prefix specifies that an isopropyl group (–CH(CH₃)₂) is attached to the nitrogen atom of the amino group at position 4. The "N4" locant clarifies which of the two diamine nitrogens is substituted. According to IUPAC recommendations, superscript numbers corresponding to the locant of the parent structure are used to differentiate the nitrogen atoms in polyamines. stackexchange.com

The compound is thus classified as a halogenated, N-alkylated pyridine diamine.

Scope and Objectives of Scholarly Investigations Pertaining to this compound

While specific scholarly articles focusing exclusively on this compound are not prominent in the published literature, the objectives of investigating such a compound can be inferred from studies on structurally related molecules. Research on substituted pyridine diamines is often aimed at synthesizing novel heterocyclic systems with potential biological activity.

For instance, related compounds like 5-bromopyridine-3,4-diamine have been used as starting materials in the synthesis of Schiff bases, which are important in coordination chemistry and are studied for their catalytic and photochromic properties. nih.gov Similarly, other bromo-substituted diaminopyridines serve as precursors for creating fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are investigated for their potential antimicrobial features. mdpi.com

The primary objectives for investigating a compound like this compound would likely include:

Use as a Synthetic Intermediate: Employing it as a building block for the synthesis of more complex, polycyclic heterocyclic compounds. The bromine atom can be used for cross-coupling reactions, while the free amine at the 3-position and the secondary amine at the 4-position can participate in cyclization and condensation reactions.

Screening for Biological Activity: Evaluating the compound and its derivatives for potential therapeutic applications, drawing on the well-established pharmacological importance of the pyridine scaffold. nih.govnih.gov

Materials Science Applications: Exploring its use in the development of new ligands for metal complexes or as a component in functional organic materials.

The combination of a halogen, two amino groups with different substitution patterns, and the pyridine core makes this molecule a versatile platform for creating diverse chemical entities for academic and industrial research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12BrN3 |

|---|---|

Molecular Weight |

230.11 g/mol |

IUPAC Name |

5-bromo-4-N-propan-2-ylpyridine-3,4-diamine |

InChI |

InChI=1S/C8H12BrN3/c1-5(2)12-8-6(9)3-11-4-7(8)10/h3-5H,10H2,1-2H3,(H,11,12) |

InChI Key |

OGOFOQPTNFFCAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C=NC=C1N)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromo N4 Isopropylpyridine 3,4 Diamine and Analogues

Regioselective Bromination Techniques Applied to Pyridine (B92270) Diamine Systems

The introduction of a bromine atom at a specific position on an aromatic ring, known as regioselective bromination, is a pivotal step in the synthesis of many halogenated organic compounds. researchgate.net For pyridine diamine systems, the inherent directing effects of the two amino groups, which are strongly activating ortho- and para-directors, significantly influence the outcome of electrophilic aromatic substitution. The synthesis of 5-Bromo-N4-isopropylpyridine-3,4-diamine requires the selective bromination at the C5 position, which is ortho to the amino group at C4 and meta to the amino group at C3.

Research into the bromination of activated aromatic compounds has led to the development of various reagents and conditions to control regioselectivity. mdpi.com Classical methods often involve molecular bromine with a Lewis acid catalyst, but these conditions can lead to over-bromination and mixtures of isomers, especially with highly activated substrates like diaminopyridines. researchgate.net Milder and more selective brominating agents are therefore preferred.

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heteroaromatic compounds. mdpi.com Its reactivity can be tuned by the choice of solvent and the presence of initiators or catalysts. For electron-rich systems like diaminopyridines, NBS can provide a controlled source of electrophilic bromine, potentially favoring substitution at the sterically accessible and electronically activated C5 position. Another effective method involves the in-situ generation of bromine from an ammonium (B1175870) bromide source using an oxidant like Oxone®. This approach has been reported for the selective mono-bromination of various activated aromatic compounds and offers advantages such as milder reaction conditions and easier handling. researchgate.net

| Reagent | Typical Conditions | Advantages | Potential Challenges |

|---|---|---|---|

| Br₂/Lewis Acid (e.g., FeBr₃) | Inert solvent (e.g., CH₂Cl₂) | High reactivity | Low regioselectivity, risk of polybromination, harsh conditions |

| N-Bromosuccinimide (NBS) | CH₃CN or THF, room temp | Milder conditions, improved selectivity, easier handling | May require optimization of solvent and temperature for high regioselectivity |

| NH₄Br/Oxone® | CH₃CN/H₂O, room temp | Mild, selective mono-bromination, environmentally benign oxidant | Reaction kinetics can be sensitive to pH and solvent composition |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Inert solvent | Stable solid, provides two equivalents of bromine | Regioselectivity can be variable compared to NBS mdpi.com |

Strategies for N-Alkylation in the Synthesis of N4-Isopropylpyridine-3,4-diamines

The selective introduction of an isopropyl group at the N4 position of a pyridine-3,4-diamine precursor is a critical transformation. The challenge lies in achieving high selectivity for the N4 amine over the N3 amine, which may exhibit similar or differing nucleophilicity depending on the electronic environment of the pyridine ring.

A common strategy for N-alkylation is the reaction of the amine with an alkyl halide, such as 2-bromopropane, in the presence of a base to neutralize the hydrogen halide byproduct. However, this can lead to mixtures of mono- and di-alkylated products, as well as alkylation at both nitrogen atoms. A more controlled method is reductive amination, which involves the reaction of the diamine with a ketone (acetone, in this case) to form an intermediate imine or enamine, followed by reduction with a selective reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method is often highly selective for the formation of the mono-alkylated product.

Optimization of Alkylation Reaction Parameters

The outcome of the N-alkylation reaction is highly dependent on a variety of parameters. The choice of solvent can influence the solubility of reactants and the reaction rate. Temperature control is crucial to manage the rate of reaction and minimize side products. The molar ratio of the alkylating agent to the diamine must be carefully controlled to favor mono-alkylation. In reductive amination, the pH of the reaction medium can be critical for both imine formation and the stability of the reducing agent.

| Parameter | Condition | Rationale/Effect on Outcome |

|---|---|---|

| Reducing Agent | NaBH(OAc)₃ vs. NaBH₄ | NaBH(OAc)₃ is milder and often more selective, effective under slightly acidic conditions optimal for imine formation. |

| Solvent | Methanol (B129727), Ethanol, Dichloroethane (DCE) | Protic solvents like methanol can participate in the reaction; aprotic solvents like DCE are often preferred for NaBH(OAc)₃ reductions. |

| Temperature | 0 °C to Room Temperature | Lower temperatures can improve selectivity and prevent over-reaction or decomposition. |

| Stoichiometry | 1.0-1.5 equivalents of acetone | Using a slight excess of the ketone can drive the reaction to completion, but a large excess may lead to side reactions. |

| pH | 4-6 | Mildly acidic conditions catalyze imine formation while not significantly degrading the borohydride reducing agent. |

Comparative Analysis of Different N-Alkylation Reagents

The choice of the alkylating agent is fundamental to the success of the synthesis. Both direct alkylation and reductive amination pathways have distinct reagents with associated benefits and drawbacks.

| Alkylation Method | Reagent(s) | Advantages | Disadvantages |

|---|---|---|---|

| Direct Alkylation | 2-Bromopropane or 2-Iodopropane + Base (e.g., K₂CO₃, Et₃N) | Simple procedure, readily available reagents. | Risk of over-alkylation (N,N-diisopropylation), potential for N3-alkylation, may require elevated temperatures. |

| Reductive Amination | Acetone + Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) | High selectivity for mono-alkylation, mild reaction conditions, reduced risk of quaternary ammonium salt formation. | Two-step process (in situ), requires careful control of pH and stoichiometry. |

| Catalytic Alkylation | Isopropanol + Heterogeneous Catalyst | Uses a readily available alcohol as the alkylating source, potentially more atom-economical. google.com | Requires high temperatures and pressures, catalyst selection is crucial for selectivity. google.com |

Multi-Step Synthetic Pathways for the Preparation of this compound

The construction of the target molecule necessitates a multi-step approach, carefully sequencing reactions to manage functional group reactivity and achieve the desired substitution pattern. The order of the bromination and N-alkylation steps is a key strategic consideration.

Synthetic Routes from Precursor Pyridine Derivatives

A common starting point for the synthesis of 3,4-diaminopyridine (B372788) is a more readily available substituted pyridine. google.com A plausible synthetic pathway begins with 4-methoxypyridine (B45360) or a similar precursor.

Step 1: Nitration. The precursor, such as 4-methoxypyridine, can be nitrated to introduce a nitro group at the C3 position, yielding 4-methoxy-3-nitropyridine. google.com

Step 2: Amination. The methoxy (B1213986) group at C4 can be displaced by an amino group using ammonia (B1221849) to give 4-amino-3-nitropyridine. google.com

Step 3: Reduction. The nitro group at C3 is then reduced to an amino group, typically through catalytic hydrogenation (e.g., H₂ over Pd/C), to afford the key intermediate, pyridine-3,4-diamine. google.comchemicalbook.com

From pyridine-3,4-diamine, two primary routes to the final product can be envisioned:

Route A: Alkylation followed by Bromination.

Step 4a: Selective N-isopropylation of pyridine-3,4-diamine at the N4 position, likely via reductive amination with acetone, to yield N4-isopropylpyridine-3,4-diamine.

Step 5a: Regioselective bromination of the resulting diamine at the C5 position using a mild brominating agent like NBS to furnish this compound. The presence of the N-isopropyl group may provide additional steric hindrance that could influence the regioselectivity of this step.

Route B: Bromination followed by Alkylation.

Step 4b: Regioselective bromination of pyridine-3,4-diamine to give 5-bromo-pyridine-3,4-diamine. The directing effects of the two amino groups would need to be carefully controlled to favor C5 bromination.

Step 5b: Selective N-isopropylation of 5-bromo-pyridine-3,4-diamine. The electronic properties of the pyridine ring are altered by the bromine atom, which could impact the relative nucleophilicity of the N3 and N4 amines and thus the selectivity of the alkylation.

The choice between Route A and Route B would depend on the relative ease and selectivity of each key step. The electronic and steric profile of the intermediate in each route will dictate the success of the subsequent transformation.

Evaluation of Protective Group Chemistry in Diaminopyridine Synthesis

Given the presence of two nucleophilic amino groups in the pyridine-3,4-diamine intermediate, protecting group chemistry can be an essential tool to ensure selectivity in subsequent reactions. organic-chemistry.orgjocpr.com A protecting group temporarily masks a functional group to prevent it from reacting, and it can be removed later in the synthesis. wikipedia.org

In the context of synthesizing this compound, a protecting group could be used to temporarily block one of the amino groups, allowing the other to be modified selectively. For instance, if selective N4-alkylation proves difficult, one could protect the N3-amino group. The N3 position might be more sterically accessible for the introduction of a protecting group.

Common protecting groups for amines include carbamates like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), or acyl groups like acetyl (Ac). organic-chemistry.org The choice of protecting group is critical and depends on its stability to the conditions of the subsequent reaction steps and the ease of its selective removal. uchicago.edu An ideal protecting group strategy is "orthogonal," meaning that different protecting groups can be removed under distinct conditions without affecting each other. organic-chemistry.orgjocpr.com

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂/Pd-C) |

| Acetyl | Ac | Acetic anhydride (B1165640) or Acetyl chloride | Acidic or basic hydrolysis |

| Tosyl | Ts | Tosyl chloride (TsCl) | Strong acid or reducing agents (e.g., Na/NH₃) wikipedia.org |

Catalytic Approaches in the Synthesis of this compound

Catalytic methods offer significant advantages over classical stoichiometric reactions, including higher efficiency, greater selectivity, and milder reaction conditions. For the synthesis of this compound, where a key step involves the formation of a carbon-nitrogen bond, catalytic approaches are indispensable.

The construction of the C-N bond between the pyridine core and the isopropylamine (B41738) moiety is effectively achieved through transition metal-catalyzed cross-coupling reactions. Palladium and copper-based catalytic systems are the most prominent and well-established for this transformation, often referred to as the Buchwald-Hartwig amination or Ullmann condensation. researchgate.netchemspider.com These reactions have become powerful tools for the synthesis of a wide array of amines. rsc.org

The general mechanism for these cross-coupling reactions involves the oxidative addition of the aryl halide (in this case, a bromopyridine derivative) to a low-valent metal center, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the active catalyst. rsc.org

Palladium-Catalyzed Amination: Palladium-catalyzed amination is a highly versatile method for forming C-N bonds. nih.gov The choice of phosphine (B1218219) ligand is critical to the success of the reaction, influencing the catalyst's stability, activity, and selectivity. Chelating phosphine ligands are often effective in these reactions. nih.gov For the synthesis of a substituted pyridine, a typical procedure would involve reacting a bromopyridine with the desired amine in the presence of a palladium catalyst, a suitable ligand, and a base. chemspider.com

Copper-Catalyzed Amination: Copper-catalyzed C-N bond formation, a modification of the classic Ullmann reaction, has re-emerged as an economical and efficient alternative to palladium-catalyzed systems. rsc.orgresearchgate.net Copper(I) and Copper(II) salts can be used as catalysts. rsc.org These reactions often utilize ligands such as 1,2-diols or diamines to facilitate the coupling. researchgate.net Copper-catalyzed methods have been successfully employed for the amination of various bromopyridine derivatives with aqueous ammonia, showcasing their utility for introducing amino groups into the pyridine ring under mild conditions. researchgate.netresearchgate.net Research has demonstrated the selective amination at the C-5 position of halopyridines using copper catalysis, which is directly relevant to the synthesis of the target compound. rsc.org

The table below summarizes representative conditions for transition metal-catalyzed amination of bromopyridines found in the literature.

| Catalyst | Ligand | Base | Solvent | Substrate Example | Amine | Yield |

|---|---|---|---|---|---|---|

| [Pd₂(dba)₃] | (±)-BINAP | NaOBuᵗ | Toluene | 2-bromo-6-methyl pyridine | (+/-)-trans-1,2-diaminocyclohexane | 60% chemspider.com |

| CuI | Ethylene (B1197577) glycol | K₃PO₄ | Ethylene glycol | 2-amino-5-bromopyridine (B118841) | Various amines | Good to Excellent rsc.org |

| Cu₂O | DMEDA | K₂CO₃ | Ethylene glycol | 2-bromopyridine | Aqueous Ammonia | High researchgate.net |

In line with the principles of green chemistry, modern synthetic efforts are increasingly focused on developing environmentally benign processes. ijarsct.co.in The synthesis of pyridine derivatives is an area where such advancements are actively being pursued. nih.govresearchgate.net Key strategies include the use of green catalysts, environmentally friendly solvents, and energy-efficient reaction conditions like microwave irradiation. ijarsct.co.innih.govnih.gov

Green Catalysis: The development of catalysts that are reusable, operate under mild conditions, and are derived from abundant, non-toxic metals is a primary goal. While palladium and copper are highly effective, research into more sustainable catalytic systems is ongoing. This includes designing catalysts immobilized on solid supports, which facilitates easy separation and recycling, thereby minimizing waste. researchgate.net

Alternative Solvents and Reaction Conditions: Traditional organic solvents often pose environmental and safety risks. Replacing them with greener alternatives such as water, ethanol, or ethylene glycol, or performing reactions under solvent-free conditions, significantly improves the sustainability of the process. researchgate.netijarsct.co.in

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.gov It often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govacs.org For the synthesis of pyridine derivatives, microwave irradiation has been shown to be highly effective, offering a rapid and efficient alternative to traditional refluxing. nih.govacs.org

The following table compares conventional and microwave-assisted synthesis for a multicomponent reaction to produce pyridine derivatives, illustrating the benefits of this sustainable technology.

| Method | Reaction Time | Yield Range | Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating (Reflux) | 6 - 9 hours | 71% - 88% | Standard laboratory setup | acs.org |

| Microwave Irradiation | 2 - 7 minutes | 82% - 94% | Short reaction time, excellent yields, pure products | nih.govacs.org |

By integrating these catalytic and sustainable approaches, the synthesis of this compound and its analogues can be achieved with greater efficiency and minimal environmental impact, aligning with the future direction of chemical manufacturing.

Chemical Reactivity and Derivatization of 5 Bromo N4 Isopropylpyridine 3,4 Diamine

Reactivity Profiles of Amine Centers (N3 and N4)

The presence of two adjacent amino groups on the pyridine (B92270) ring, one of which is substituted with an isopropyl group, offers a rich landscape for chemical transformations. The differential reactivity of the primary amine (N3) and the secondary amine (N4) can be exploited to achieve regioselective derivatization.

Acylation and Sulfonylation Reactions

The amine centers of 5-Bromo-N4-isopropylpyridine-3,4-diamine are nucleophilic and readily undergo acylation and sulfonylation reactions with appropriate electrophiles such as acyl chlorides, anhydrides, and sulfonyl chlorides. Typically, the primary amine at the N3 position is more sterically accessible and more nucleophilic than the N4-isopropylamino group, leading to preferential reaction at this site under kinetically controlled conditions. However, reaction conditions can be tuned to promote di-acylation or di-sulfonylation.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Reaction Conditions | Expected Product |

|---|---|---|

| Acetyl Chloride | Pyridine, 0 °C to rt | N-(5-Bromo-4-(isopropylamino)pyridin-3-yl)acetamide |

| Benzoyl Chloride | Triethylamine, CH₂Cl₂, rt | N-(5-Bromo-4-(isopropylamino)pyridin-3-yl)benzamide |

| Tosyl Chloride | Pyridine, DMAP, 0 °C to rt | N-(5-Bromo-4-(isopropylamino)pyridin-3-yl)-4-methylbenzenesulfonamide |

| Methanesulfonyl Chloride | DIPEA, CH₂Cl₂, 0 °C | N-(5-Bromo-4-(isopropylamino)pyridin-3-yl)methanesulfonamide |

Condensation Reactions with Electrophilic Carbonyl Compounds

The vicinal diamine motif is a key structural feature that enables condensation reactions with a variety of dicarbonyl compounds or their equivalents to form heterocyclic systems. The reaction with aldehydes and ketones, often under acidic or basic catalysis, can lead to the formation of Schiff bases or cyclized products. For instance, condensation with a 1,2-dicarbonyl compound would be expected to form a pyrazine-fused pyridine system.

The reaction with single carbonyl compounds, such as aldehydes, can lead to the formation of imidazopyridine derivatives, as the initial condensation at one amine is followed by an intramolecular cyclization and subsequent oxidation or rearrangement.

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Imidazopyridines, Triazolopyridines)

The 1,2-diamine functionality is a classic precursor for the synthesis of fused imidazole (B134444) and triazole ring systems. The reaction of this compound with various one-carbon electrophiles is a common strategy to construct the imidazo[4,5-c]pyridine core. For example, reaction with formic acid or its derivatives leads to the formation of the parent imidazopyridine, while aldehydes can be used to install a substituent at the 2-position of the imidazole ring.

The synthesis of triazolopyridines can be achieved by reacting the diamine with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form a benzotriazole-like intermediate, which in this case would be a triazolo[4,5-c]pyridine.

Table 2: Cyclization Reactions to Fused Heterocycles

| Reagent | Reaction Conditions | Expected Fused Heterocyclic System |

|---|---|---|

| Formic Acid | Reflux | 6-Bromo-4-isopropyl-4H-imidazo[4,5-c]pyridine |

| Benzaldehyde | Nitrobenzene, heat | 6-Bromo-2-phenyl-4-isopropyl-4H-imidazo[4,5-c]pyridine |

| Sodium Nitrite / Acetic Acid | 0-5 °C | 5-Bromo-1H-triazolo[4,5-c]pyridine derivative |

Transformations Involving the Bromo Substituent

The bromine atom on the pyridine ring is a versatile handle for introducing a wide range of substituents through various metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Cross-Coupling Reactions (Suzuki, Stille, Negishi) for Carbon-Carbon Bond Formation

The bromo substituent at the C5 position of the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. mdpi.com

Suzuki Coupling: This reaction involves the coupling of the bromo-pyridine with an organoboron reagent, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups.

Stille Coupling: The Stille reaction couples the bromo-pyridine with an organostannane reagent, also catalyzed by palladium. While effective, the toxicity of organotin compounds is a notable drawback.

Negishi Coupling: In a Negishi coupling, an organozinc reagent is used as the coupling partner with the bromo-pyridine, catalyzed by either palladium or nickel. nih.gov Organozinc reagents are highly reactive, often leading to high yields and selectivity.

Table 3: Cross-Coupling Reactions for C-C Bond Formation

| Reaction Type | Coupling Partner | Typical Catalyst/Base | Expected Product |

|---|---|---|---|

| Suzuki | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | N4-Isopropyl-5-phenylpyridine-3,4-diamine |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | N4-Isopropyl-5-vinylpyridine-3,4-diamine |

| Negishi | Ethylzinc Chloride | Pd(dppf)Cl₂ | 5-Ethyl-N4-isopropylpyridine-3,4-diamine |

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Pyridine Core

The pyridine ring is electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr) at the halogenated position, particularly if there are additional electron-withdrawing groups on the ring. However, without strong activation, SNAr reactions on unactivated bromopyridines can be challenging and may require harsh reaction conditions (high temperatures and/or strong nucleophiles). The presence of the amino groups, which are electron-donating, may further deactivate the ring towards SNAr. Despite these challenges, reactions with strong nucleophiles like alkoxides, thiolates, or amines under forcing conditions could potentially displace the bromo substituent.

Table 4: Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reaction Conditions | Expected Product |

|---|---|---|

| Sodium Methoxide | High Temperature, DMF | N4-Isopropyl-5-methoxypyridine-3,4-diamine |

| Pyrrolidine | High Temperature, sealed tube | N4-Isopropyl-5-(pyrrolidin-1-yl)pyridine-3,4-diamine |

| Sodium Thiophenoxide | High Temperature, NMP | N4-Isopropyl-5-(phenylthio)pyridine-3,4-diamine |

Reductive Debromination Studies

The removal of the bromine atom from the 5-position of the pyridine ring in this compound can be achieved through reductive debromination. This transformation is a valuable synthetic tool for accessing the corresponding debrominated N4-isopropylpyridine-3,4-diamine, a scaffold of interest in medicinal chemistry. Palladium-catalyzed hydrogenation is a commonly employed and effective method for the reductive dehalogenation of aryl bromides. nih.gov

While specific studies on this compound are not extensively documented in publicly available literature, the principles of palladium-catalyzed dehalogenation of heteroaromatic bromides are well-established. rsc.org Typically, these reactions involve a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. The reaction proceeds via oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by hydrogenolysis of the resulting palladium-aryl intermediate to yield the debrominated product and regenerate the active catalyst. rsc.org

The general conditions for such a transformation would likely involve reacting the substrate with a palladium catalyst in a suitable solvent under a hydrogen atmosphere or in the presence of a hydrogen donor. The efficiency of the reaction can be influenced by factors such as the choice of catalyst, solvent, temperature, and pressure.

Table 1: Representative Conditions for Palladium-Catalyzed Reductive Debromination of Aryl Bromides

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Reference |

| 10% Pd/C | H₂ gas | Methanol (B129727) | Room Temperature | 1 | nih.gov |

| (IPr)Pd(allyl)Cl | Isopropanol | Dioxane | 80 | - | rsc.org |

| Pd(OAc)₂ / PPh₃ | NaBH₄ | DMF | 50 | - | rsc.org |

This table presents general conditions and is not specific to the title compound.

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring System Bearing Diamine and Bromo Functionalities

The pyridine ring in this compound is subject to both electrophilic and nucleophilic attack, with the regioselectivity and reactivity being heavily influenced by the existing substituents.

Electrophilic Reactivity:

The pyridine ring is generally considered electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution. uoanbar.edu.iq However, the presence of two electron-donating amino groups at the 3 and 4-positions significantly activates the ring towards electrophilic attack. The amino groups, particularly the free amino group at C3, direct incoming electrophiles to the ortho and para positions. In this molecule, the C2 and C6 positions are ortho and para to the amino groups.

Considering the directing effects, electrophilic substitution would be expected to occur at the C2 or C6 positions. The bromine atom at C5 is a deactivating group and a meta-director, which would further disfavor substitution at C6. Therefore, the C2 position is the most likely site for electrophilic attack. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, though they may require carefully controlled and sometimes vigorous conditions for pyridine derivatives. youtube.com

Nucleophilic Reactivity:

The pyridine ring is inherently more reactive towards nucleophiles than benzene, especially at the 2, 4, and 6-positions. uoanbar.edu.iq In this compound, the bromine atom at the 5-position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The success of such reactions often depends on the strength of the nucleophile and the reaction conditions.

While the 5-position is not as activated towards nucleophilic attack as the 2, 4, or 6-positions, the presence of the amino groups can influence the electronic properties of the ring. Nucleophilic substitution at the C5 position would lead to the introduction of a new substituent in place of the bromine atom. A variety of nucleophiles, including amines, alkoxides, and thiolates, could potentially be employed in such transformations. For instance, studies on other brominated pyridines have shown that they can undergo amination reactions catalyzed by palladium. nih.gov

Mechanistic Investigations of Key Chemical Transformations

Mechanism of Reductive Debromination:

The palladium-catalyzed reductive debromination of this compound is proposed to proceed through a catalytic cycle analogous to that established for other aryl halides. rsc.org The key steps are:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of the substrate, forming a Pd(II)-aryl intermediate.

Hydrogenolysis/Reductive Elimination: This intermediate then reacts with the hydrogen source. In the case of H₂, this can occur via a hydrido-palladium species. The final step is reductive elimination, which forms the C-H bond of the debrominated product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

Mechanism of Electrophilic Aromatic Substitution:

The mechanism of electrophilic aromatic substitution on the activated pyridine ring follows the general pathway for aromatic compounds. An electrophile (E⁺) attacks the electron-rich pyridine ring, leading to the formation of a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the ring. The final step involves the loss of a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the pyridine ring and yielding the substituted product. The amino groups play a crucial role in stabilizing the positive charge in the intermediate through resonance, thereby facilitating the reaction.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution at the 5-position would likely proceed via a bimolecular addition-elimination mechanism. clockss.org This pathway involves two steps:

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring.

Elimination of the Leaving Group: The aromaticity is restored by the departure of the bromide ion as the leaving group, resulting in the formation of the substituted product.

The rate of this reaction is influenced by the ability of the pyridine ring and its substituents to stabilize the negative charge in the Meisenheimer complex.

Coordination Chemistry and Ligand Design Utilizing the 5 Bromo N4 Isopropylpyridine 3,4 Diamine Scaffold

Design Principles for Metal Chelating Ligands Derived from Diaminopyridines

The design of effective metal chelating ligands is a foundational aspect of coordination chemistry, with significant implications for the stability and reactivity of the resulting metal complexes. Diaminopyridines, such as the scaffold of 5-Bromo-N4-isopropylpyridine-3,4-diamine, offer a bidentate or potentially tridentate coordination motif through their nitrogen atoms. The primary design principles for ligands derived from this scaffold revolve around several key factors:

Chelate Effect: The presence of two or more donor atoms in a single ligand molecule allows for the formation of a chelate ring with the metal center. This chelate effect significantly enhances the thermodynamic stability of the complex compared to complexes with monodentate ligands. In the case of 3,4-diaminopyridines, the adjacent amino groups can form a stable five-membered chelate ring with a metal ion.

Hard and Soft Acid-Base (HSAB) Principle: The choice of metal ion to be complexed is guided by the HSAB principle. The nitrogen donors of diaminopyridines are generally considered borderline bases, making them suitable for coordinating with a wide range of transition metals, which are often borderline acids.

Preorganization and Rigidity: The rigidity of the ligand backbone can influence the stability of the resulting complex. A more rigid ligand scaffold requires less conformational change upon coordination, resulting in a smaller entropic penalty and a more stable complex. The pyridine (B92270) ring provides a degree of rigidity to the this compound scaffold.

These design principles allow for the rational development of diaminopyridine-based ligands with tailored properties for specific applications in areas such as catalysis, materials science, and medicinal chemistry.

Synthesis and Characterization of Metal Complexes Incorporating this compound Derivatives as Ligands

While specific synthesis of metal complexes with this compound is not extensively reported, the general procedures for forming complexes with similar diaminopyridine ligands are well-established. Typically, the synthesis involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

For instance, the synthesis of a ruthenium(II) complex could be achieved by reacting this compound with a ruthenium precursor like [Ru(p-cymene)Cl₂]₂ in a solvent such as dichloromethane. nih.gov Similarly, copper(II) complexes can be prepared by reacting the ligand with a copper(II) salt, such as copper(II) chloride or copper(II) acetate, in a solvent like methanol (B129727) or ethanol. researchgate.net Palladium(II) complexes, which are of significant interest for catalysis, are often synthesized by reacting the ligand with a palladium(II) precursor like palladium(II) chloride or bis(acetonitrile)palladium(II) chloride.

The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the coordination of the ligand to the metal center. Upon coordination, shifts in the signals of the pyridine and isopropyl protons and carbons are expected.

Infrared (IR) Spectroscopy: Changes in the stretching frequencies of the N-H and C=N bonds in the IR spectrum would provide evidence of ligand coordination.

UV-Visible Spectroscopy: The electronic transitions within the metal complexes would be studied using UV-Vis spectroscopy, which can provide information about the coordination environment of the metal ion.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or other techniques would be used to determine the mass-to-charge ratio of the complex, confirming its composition.

Based on the structure of this compound, several binding modes and coordination geometries are plausible for its metal complexes. libretexts.orglumenlearning.comlibretexts.org The two adjacent amino groups at the 3 and 4 positions can act as a bidentate N,N'-donor, forming a stable five-membered chelate ring with a metal ion. The pyridine nitrogen could also participate in coordination, potentially leading to a tridentate binding mode, although this might be sterically hindered.

The coordination geometry around the metal center would be influenced by the nature of the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. Common geometries for transition metal complexes include: libretexts.orglumenlearning.comlibretexts.org

Square Planar: For d⁸ metal ions like Pd(II) and Pt(II), a square planar geometry is common. A complex of the type [M(L)₂]²⁺ or [M(L)Cl₂], where L is the diaminopyridine ligand, would likely adopt this geometry.

Tetrahedral: For d¹⁰ metal ions like Zn(II) or Cu(I), a tetrahedral geometry is often observed.

Octahedral: For many transition metals, including Ru(II), Co(II), and Ni(II), an octahedral geometry is prevalent. This would typically involve the coordination of two or three diaminopyridine ligands, or a combination of the diaminopyridine ligand and other co-ligands such as solvent molecules or anions.

The following table summarizes potential coordination geometries for hypothetical complexes of this compound with various transition metals, based on common coordination numbers and geometries for these metals. libretexts.orglumenlearning.comlibretexts.org

| Metal Ion | Coordination Number | Likely Geometry | Example Complex Formula |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | [Cu(L)Cl₂] or [Cu(L)₂(H₂O)₂]²⁺ |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | [Ni(L)Cl₂] or [Ni(L)₃]²⁺ |

| Pd(II) | 4 | Square Planar | [Pd(L)Cl₂] |

| Ru(II) | 6 | Octahedral | [Ru(L)₂(bpy)]²⁺ |

The substituents on the diaminopyridine ring, namely the 5-bromo and N4-isopropyl groups, are expected to have a significant impact on the ligand's properties and the stability of its metal complexes.

The bromo group at the 5-position is an electron-withdrawing group through its inductive effect. This will decrease the electron density on the pyridine ring and, consequently, reduce the basicity of the nitrogen donor atoms. This might lead to slightly weaker metal-ligand bonds compared to an unsubstituted diaminopyridine. However, the bromo substituent can also participate in halogen bonding, which could influence the solid-state packing of the complexes.

The isopropyl group on the N4-amino nitrogen is an electron-donating group through its inductive effect, which would increase the basicity of this nitrogen atom and potentially strengthen its coordination to the metal. More significantly, the isopropyl group introduces steric bulk near the coordination site. This steric hindrance can influence the coordination geometry and may prevent the coordination of multiple bulky ligands around a single metal center. It can also create a specific chiral pocket around the metal, which could be advantageous in asymmetric catalysis.

Catalytic Applications of Metal Complexes Derived from this compound

Metal complexes containing substituted pyridine ligands are widely used as catalysts in a variety of organic transformations. While there is no specific data on the catalytic activity of complexes derived from this compound, their potential can be inferred from the performance of structurally related catalysts. The presence of both an electron-withdrawing bromo group and a sterically demanding isopropyl group suggests that these complexes could exhibit interesting catalytic properties.

Based on the known catalytic activities of palladium and copper complexes with nitrogen-based ligands, complexes of this compound could be investigated in the following organic transformations:

Palladium-Catalyzed Cross-Coupling Reactions: Palladium complexes are renowned for their catalytic activity in C-C and C-N bond-forming reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.govnih.govnanomaterchem.com A palladium(II) complex of this compound could serve as a precatalyst that, upon in-situ reduction, forms the catalytically active Pd(0) species. The ligand would stabilize the palladium nanoparticles or mononuclear species, preventing their aggregation and deactivation.

Copper-Catalyzed Reactions: Copper complexes are effective catalysts for various reactions, including Ullmann-type coupling reactions, click chemistry (azide-alkyne cycloadditions), and oxidation reactions. researchgate.netrsc.org A copper(I) or copper(II) complex of the title ligand could potentially catalyze such transformations.

Ruthenium-Catalyzed Hydrogenation and Transfer Hydrogenation: Ruthenium complexes are well-known for their application in the hydrogenation of a wide range of functional groups. rsc.orgnih.govscispace.comsemanticscholar.org Ruthenium(II) complexes bearing N-donor ligands have shown excellent activity and selectivity in the hydrogenation of ketones and aldehydes.

The following table provides a hypothetical overview of potential catalytic applications for metal complexes of this compound.

| Metal | Catalytic Reaction | Potential Role of the Ligand |

| Palladium | Suzuki, Heck, Buchwald-Hartwig Cross-Coupling | Stabilize the active Pd(0) catalyst, influence selectivity. |

| Copper | Ullmann Coupling, Click Chemistry, Oxidation | Modulate the redox potential of the copper center, provide a specific coordination environment. |

| Ruthenium | Hydrogenation of Ketones and Aldehydes | Tune the electronic and steric properties of the active ruthenium hydride species. |

The 5-bromo and N4-isopropyl substituents on the diaminopyridine ligand are expected to play a crucial role in determining the selectivity and efficiency of the catalytic reactions.

The electronic effect of the bromo group, being electron-withdrawing, could make the metal center more electrophilic. In palladium-catalyzed cross-coupling reactions, this might influence the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.

The steric effect of the isopropyl group can create a defined pocket around the metal's active site. This can lead to substrate selectivity, favoring the reaction of less sterically hindered substrates. In asymmetric catalysis, if a chiral version of the ligand were used, this steric bulk would be critical for enantioselectivity.

Theoretical and Computational Chemistry Studies on 5 Bromo N4 Isopropylpyridine 3,4 Diamine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are powerful tools for elucidating the intricacies of molecular structures and properties at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are frequently utilized to provide detailed insights that are often challenging to obtain through experimental means alone. For a molecule like 5-Bromo-N4-isopropylpyridine-3,4-diamine, these computational approaches would be invaluable in predicting its behavior and characteristics.

Electronic Structure Analysis and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is intrinsically linked to its reactivity. An analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard. The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. irjweb.com

For this compound, the HOMO is likely to be located on the electron-rich diamine-substituted pyridine (B92270) ring, whereas the LUMO would also be distributed across this aromatic system. The specific energies of these orbitals would be calculated using a suitable level of theory, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set. These calculations would also reveal the spatial distribution of these orbitals, indicating the most probable sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Diaminopyridine Derivative

| Parameter | Energy (eV) |

| HOMO | -5.876 |

| LUMO | -1.245 |

| Energy Gap (ΔE) | 4.631 |

Note: The data in this table is representative and based on computational studies of similar heterocyclic compounds. It does not represent actual calculated values for this compound.

Molecular Geometry Optimization and Conformational Analysis

Determining the most stable three-dimensional arrangement of atoms in a molecule is a primary objective of computational chemistry. Molecular geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles to achieve the lowest energy conformation.

Given the presence of a flexible isopropyl group, a conformational analysis would also be necessary. This involves exploring different rotational orientations (conformers) of the isopropyl group to identify the global minimum energy structure. Such studies provide critical information about the molecule's shape and steric properties, which influence its interactions with other molecules.

Table 2: Predicted Geometrical Parameters for a Substituted Pyridine Ring

| Bond/Angle | Predicted Value |

| C-N (pyridine) | 1.34 Å |

| C-C (pyridine) | 1.39 Å |

| C-Br | 1.89 Å |

| C-N-C (pyridine) | 117.5° |

Note: The data in this table is illustrative and based on typical values for similar chemical structures. It does not represent actual calculated values for this compound.

Calculation of Charge Distributions and Reactivity Indices

The distribution of electron density within a molecule is not uniform and plays a significant role in its chemical behavior. Computational methods can be used to calculate atomic charges, providing insight into the electrostatic potential of the molecule. The Molecular Electrostatic Potential (MEP) map is a particularly useful tool that visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

From the calculated electronic properties, various reactivity indices can be derived. These include electronegativity, chemical hardness, and softness, which are all related to the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict how it will behave in chemical reactions.

Computational Prediction and Validation of Spectroscopic Properties (e.g., Vibrational, Electronic)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can then be used to interpret and validate experimental data. For this compound, theoretical calculations of its vibrational (infrared and Raman) and electronic (UV-Visible) spectra would provide valuable information.

The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the different vibrational modes of the molecule and can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands.

The electronic absorption spectra can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide information about the absorption wavelengths (λmax) and the nature of the electronic transitions, such as π → π* or n → π* transitions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction kinetics.

For instance, if this compound were to undergo an electrophilic aromatic substitution, computational modeling could be used to determine whether the substitution is more likely to occur at the ortho or para position relative to the amino groups and to calculate the activation energy for each pathway.

Structure-Property Relationship Investigations Through Computational Approaches

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, it is possible to establish quantitative structure-property relationships (QSPRs). For example, one could investigate how substituting the bromine atom with other halogens or replacing the isopropyl group with different alkyl groups affects the molecule's electronic properties, reactivity, and predicted biological activity. These computational investigations can guide the synthesis of new derivatives with desired properties, accelerating the process of drug discovery and materials science.

Advanced Characterization Methodologies for 5 Bromo N4 Isopropylpyridine 3,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 5-Bromo-N4-isopropylpyridine-3,4-diamine, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms in the molecule. The expected signals for this compound would include distinct resonances for the aromatic protons on the pyridine (B92270) ring, the protons of the isopropyl group, and the protons of the two amine groups. The aromatic region would likely show two singlets corresponding to the protons at the C-2 and C-6 positions of the pyridine ring. The isopropyl group would exhibit a septet for the single CH proton and a doublet for the six equivalent methyl (CH₃) protons. The amine (NH and NH₂) protons would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, eight distinct signals are expected. The pyridine ring would account for five signals, with the carbon atom bonded to the bromine (C-5) being significantly influenced by the halogen's electronegativity. The isopropyl group would contribute two signals: one for the methine (CH) carbon and one for the two equivalent methyl (CH₃) carbons. The chemical shifts provide information about the electronic environment of each carbon atom.

2D NMR Techniques: To confirm the assignments from ¹H and ¹³C NMR, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between the septet of the isopropyl CH and the doublet of the methyl groups, confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Remarks |

| Pyridine C-2-H | ~7.8 - 8.0 | - | s (singlet) |

| Pyridine C-6-H | ~7.5 - 7.7 | - | s (singlet) |

| NH -isopropyl | ~4.5 - 5.5 (broad) | - | br s (broad singlet) |

| NH₂ | ~3.5 - 4.5 (broad) | - | br s (broad singlet) |

| Isopropyl CH | ~3.6 - 3.8 | ~45 - 50 | sept (septet) |

| Isopropyl CH₃ | ~1.2 - 1.4 | ~20 - 25 | d (doublet) |

| Pyridine C -2 | - | ~145 - 150 | Aromatic C-H |

| Pyridine C -3 | - | ~120 - 125 | Aromatic C-NH₂ |

| Pyridine C -4 | - | ~140 - 145 | Aromatic C-NH-isopropyl |

| Pyridine C -5 | - | ~105 - 110 | Aromatic C-Br |

| Pyridine C -6 | - | ~135 - 140 | Aromatic C-H |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound.

For this compound (C₈H₁₂BrN₃), the expected monoisotopic mass is approximately 230.02 g/mol . A key feature in the mass spectrum would be the isotopic pattern characteristic of bromine, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

LC-MS (Liquid Chromatography-Mass Spectrometry): This technique couples the separation power of HPLC with the detection capabilities of MS. It is invaluable for analyzing the purity of the compound and identifying any impurities or degradation products by their unique mass-to-charge ratios.

Fragmentation Analysis: In addition to determining the molecular weight, MS can provide structural information through fragmentation analysis. By inducing fragmentation of the molecular ion, characteristic fragment ions are produced. For this molecule, common fragmentation pathways could include the loss of the isopropyl group, cleavage of the amine groups, or loss of a bromine radical. Analysis of these fragments helps to piece together the molecular structure, corroborating NMR data. Based on data for analogous compounds, predicted adducts can be calculated.

Table 2: Predicted m/z Values for Adducts and Fragments of this compound in HRMS

| Ion Species | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

| [M+H]⁺ (Protonated Molecule) | 230.0291 | 232.0270 |

| [M+Na]⁺ (Sodium Adduct) | 252.0110 | 254.0090 |

| [M+K]⁺ (Potassium Adduct) | 267.9850 | 269.9829 |

| [M-H]⁻ (Deprotonated Molecule) | 228.0134 | 230.0114 |

| [M-C₃H₇]⁺ (Loss of isopropyl group) | 187.9825 | 189.9804 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are used to identify the functional groups present in a compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary (NH₂) and secondary (NH) amine groups are expected in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic isopropyl group would appear between 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring typically occur in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations would be found in the 1200-1350 cm⁻¹ range, while the C-Br stretch would likely appear as a strong band at lower wavenumbers, typically between 500-650 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations are typically strong and provide a characteristic fingerprint for the substituted pyridine core.

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | IR | 3200 - 3500 |

| Aromatic C-H Stretch | IR | 3000 - 3100 |

| Aliphatic C-H Stretch | IR | 2850 - 3000 |

| Pyridine Ring (C=C, C=N) Stretch | IR, Raman | 1400 - 1600 |

| C-N Stretch | IR | 1200 - 1350 |

| C-Br Stretch | IR | 500 - 650 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and conformational details. For this compound, a single-crystal X-ray diffraction study would confirm the substitution pattern on the pyridine ring and reveal the conformation of the isopropyl group relative to the ring.

The analysis would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the amine groups, which dictate the crystal packing. Data obtained includes the crystal system, space group, and unit cell dimensions. For example, analysis of the related compound 2-amino-5-bromopyridine (B118841) shows a monoclinic crystal system with a P 1 21/c 1 space group. nih.gov A similar analysis would provide the absolute structure of the target compound.

Table 4: Representative Data from an X-ray Crystallography Experiment

| Parameter | Example Data Type | Information Provided |

| Crystal System | Monoclinic, Orthorhombic, etc. | The basic geometric shape of the unit cell. |

| Space Group | e.g., P2₁/c, P-1 | The symmetry elements within the unit cell. |

| Unit Cell Dimensions (a,b,c,α,β,γ) | Å and degrees | The precise dimensions and angles of the unit cell. |

| Bond Lengths | Å | The distance between atomic nuclei (e.g., C-N, C-Br). |

| Bond Angles | Degrees | The angles between adjacent chemical bonds. |

| Torsion Angles | Degrees | Defines the conformation of the molecule. |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A sample of this compound would be analyzed using a suitable stationary phase (e.g., C18) and mobile phase. The compound would elute at a specific retention time, and a detector (typically UV-Vis) would generate a peak. The area of this peak relative to the total area of all peaks in the chromatogram allows for the quantitative determination of purity, often reported as a percentage (e.g., >95%).

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds with sufficient volatility and thermal stability, GC-MS is a powerful tool for separation and identification. rsc.org The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase. Each separated component then enters the mass spectrometer, which provides a mass spectrum for identification. This is particularly useful for identifying and quantifying volatile impurities.

Table 5: Chromatographic Methods and Their Applications

| Technique | Principle | Application for this Compound |

| HPLC-UV | Separation based on polarity; UV detection. | Primary method for quantitative purity assessment. |

| LC-MS | HPLC separation coupled with mass detection. | Purity analysis and identification of non-volatile impurities. |

| GC-MS | Separation based on volatility; mass detection. | Analysis of volatile impurities and reaction byproducts. |

| TLC | Simple separation on a coated plate. | Rapid monitoring of reaction progress and crude purity. |

Applications of 5 Bromo N4 Isopropylpyridine 3,4 Diamine in Chemical Science

Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Scaffolds

5-Bromo-N4-isopropylpyridine-3,4-diamine serves as a valuable precursor in the construction of more complex molecular architectures, particularly fused heterocyclic systems. The presence of two adjacent amino groups, a bromine atom, and an isopropyl-substituted amine on the pyridine (B92270) ring provides multiple reactive sites for a variety of chemical transformations.

Precursors for Fused Pyridine Systems

The vicinal diamine functionality of this compound is particularly suited for the synthesis of fused-ring systems. These diamines can react with a range of dielectrophilic reagents to form new heterocyclic rings fused to the pyridine core. This approach is a common strategy for creating novel scaffolds with potential applications in medicinal chemistry and materials science. While specific examples detailing the cyclization reactions of this compound are not extensively documented in publicly available literature, the general reactivity pattern of o-diamines on a pyridine ring is well-established for forming fused systems like imidazopyridines, quinoxalinopyridines, and other related polycyclic aromatic structures.

Building Blocks for Polyfunctionalized Pyridine Derivatives

The bromine atom at the 5-position of the pyridine ring introduces a key site for functionalization through various cross-coupling reactions. Palladium-catalyzed reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at this position. This allows for the synthesis of a diverse library of polyfunctionalized pyridine derivatives. The isopropylamino and the free amino group can also be selectively modified, further increasing the molecular diversity that can be achieved from this starting material. This strategic functionalization is crucial for tuning the electronic and steric properties of the resulting molecules for specific applications.

Contributions to Materials Science and Supramolecular Chemistry

The structural features of this compound also suggest its potential utility in the realms of materials science and supramolecular chemistry.

Formation of Self-Assembled Structures through Non-Covalent Interactions

The amino groups on the pyridine ring are capable of forming hydrogen bonds, which are fundamental non-covalent interactions in supramolecular chemistry. These interactions can direct the self-assembly of molecules into well-ordered, higher-order structures such as sheets, chains, or more complex networks. The interplay of hydrogen bonding, π-π stacking of the pyridine rings, and potential halogen bonding involving the bromine atom could lead to the formation of intricate and stable supramolecular architectures. The specific substitution pattern of this compound would influence the geometry and dimensionality of such self-assembled structures.

Development of Novel Functional Materials

Derivatives of this compound could be incorporated as building blocks into larger functional materials. For instance, after polymerization or incorporation into metal-organic frameworks (MOFs), the resulting materials could exhibit interesting electronic, optical, or catalytic properties. The pyridine nitrogen and the amino groups can act as ligands for metal coordination, making this compound and its derivatives potential candidates for the construction of novel coordination polymers and MOFs with applications in gas storage, separation, and catalysis.

Use in Chemical Biology Research as a Synthetic Probe or Tool

In the field of chemical biology, small molecules are often used as probes to study biological processes. While there is currently a lack of specific published research detailing the use of this compound as a chemical probe, its structure suggests potential avenues for such applications. By attaching fluorescent dyes or affinity tags through the reactive handles on the molecule, it could be transformed into a tool for imaging or for identifying protein-ligand interactions. The development of such probes is a growing area of research aimed at understanding complex biological systems.

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Efficient Synthetic Routes for the Compound and its Analogues

The advancement of research into 5-Bromo-N4-isopropylpyridine-3,4-diamine and its derivatives is intrinsically linked to the development of efficient and versatile synthetic methodologies. While specific synthesis routes for this exact compound are not extensively documented in publicly available literature, general strategies for the synthesis of substituted diaminopyridines can provide a foundational framework.

Future synthetic research could focus on the following areas:

Optimization of Existing Routes: A common approach to synthesizing 3,4-diaminopyridines involves the reduction of a corresponding nitro-amino pyridine (B92270) precursor. google.com Research could aim to optimize this reduction step for 5-bromo-N4-isopropyl-3-nitropyridin-4-amine, exploring a range of reducing agents and reaction conditions to maximize yield and purity.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent on the pyridine ring presents an ideal handle for palladium-catalyzed cross-coupling reactions. nih.gov Methodologies such as the Buchwald-Hartwig amination could be explored for the direct introduction of the N-isopropylamino group onto a pre-brominated and aminated pyridine core. This approach would offer a convergent and potentially more flexible route to a variety of N4-substituted analogues.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the diaminopyridine core would be highly valuable. This could involve selective C-H activation or the use of directing groups to introduce further diversity into the molecule after the core structure has been assembled.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Nitro Reduction | Utilizes readily available starting materials. | May require harsh reaction conditions and produce byproducts. |

| Pd-Catalyzed Amination | High functional group tolerance and modularity. | Catalyst cost and optimization of reaction conditions. |

| Late-Stage Functionalization | Allows for rapid generation of diverse analogues. | Regioselectivity can be difficult to control. |

Exploration of Underexplored Reactivity Patterns of the Pyridine Diamine Moiety

The pyridine diamine moiety is a versatile functional group with a rich and varied reactivity profile that remains to be fully explored for this compound. The interplay between the two amino groups, the pyridine ring, and the bromo-substituent can be expected to lead to novel and interesting chemical transformations.

Key areas for reactivity exploration include:

Cyclization Reactions: The vicinal diamine functionality is a precursor to a wide range of fused heterocyclic systems. Reactions with dicarbonyl compounds, for example, could yield novel pyridopyrazines. Exploration of intramolecular cyclization reactions could also lead to the formation of unique tricyclic structures.

Metal Complexation: The nitrogen atoms of the pyridine ring and the amino groups are potential coordination sites for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or materials with interesting electronic and magnetic properties.

Supramolecular Chemistry: The hydrogen bond donor and acceptor capabilities of the diamine and pyridine functionalities make this molecule an excellent candidate for studies in supramolecular chemistry. mdpi.comresearchgate.net Research into its self-assembly and its ability to form host-guest complexes could lead to the development of new sensors or molecular machines.

Application of Advanced Computational Methods for Predictive Chemistry and Rational Design

Computational chemistry provides a powerful toolkit for understanding and predicting the properties and reactivity of molecules, thereby guiding experimental research. The application of these methods to this compound can accelerate the discovery of its potential applications.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate a wide range of molecular properties, including electronic structure, vibrational frequencies, and reaction energetics. researchgate.netnih.gov These calculations can provide insights into the molecule's reactivity, spectroscopic properties, and potential for use in electronic devices.

Molecular Docking and Dynamics Simulations: If the molecule is explored for biological applications, molecular docking and dynamics simulations can be used to predict its binding affinity and mode of interaction with biological targets such as protein kinases. rsc.org This can aid in the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing and testing a library of analogues of this compound, QSAR models can be developed to correlate structural features with observed activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Integration into Emerging Fields of Materials Science and Nanoscience (non-biological)

The unique electronic and structural properties of diaminopyridine-based molecules suggest their potential for use in the development of novel materials with applications in electronics, optics, and nanotechnology.

Unexplored avenues in materials science include:

Conducting Polymers: Diaminopyridines can be polymerized to form conducting polymers. nih.gov The bromo- and isopropyl-substituents in this compound could be used to tune the electronic and physical properties of the resulting polymers, potentially leading to materials with improved processability and performance.

Fluorescent Materials: Some diaminopyridine derivatives have been shown to exhibit interesting fluorescence properties. Future research could investigate the photophysical properties of this compound and its derivatives for potential applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Nanoparticle Functionalization: The amino groups of the molecule could be used to functionalize the surface of nanoparticles, imparting new properties to them. For example, functionalization of gold or silver nanoparticles could lead to new sensors or catalysts.

Rational Design of New Functional Molecules Based on the Diaminopyridine Core

The diaminopyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a number of biologically active compounds. nih.gov The rational design of new functional molecules based on the this compound core could lead to the discovery of new therapeutic agents or other functional molecules.

Strategies for rational design include:

Kinase Inhibitors: The diaminopyrimidine scaffold is a common feature of many kinase inhibitors. rsc.orgnih.gov The diaminopyridine core of this compound could serve as a starting point for the design of new kinase inhibitors. The isopropyl group and the bromine atom could be modified to optimize binding to the target kinase.

Bioisosteric Replacement: The pyridine ring can be considered a bioisostere of a phenyl ring. researchgate.netmdpi.com This principle can be used to design new molecules by replacing a phenyl ring in a known bioactive molecule with the this compound core, potentially leading to compounds with improved properties.

Fragment-Based Drug Discovery: The this compound molecule can be considered as a fragment that can be grown or combined with other fragments to generate new lead compounds for drug discovery.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.